molecular formula C14H24O2Si B8155163 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol

2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol

Cat. No.: B8155163
M. Wt: 252.42 g/mol
InChI Key: STARBRZBUYMOLU-UHFFFAOYSA-N
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Description

2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is an organic compound that features a phenyl group attached to an ethanol backbone, which is further modified with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol typically involves the protection of the hydroxyl group of 1-phenylethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

PhCH2CH2OH+TBDMSClPhCH2CH2OTBDMS\text{PhCH}_2\text{CH}_2\text{OH} + \text{TBDMSCl} \rightarrow \text{PhCH}_2\text{CH}_2\text{OTBDMS} PhCH2​CH2​OH+TBDMSCl→PhCH2​CH2​OTBDMS

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The phenyl group can be reduced under specific conditions.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are used to remove the TBDMS group.

Major Products

    Oxidation: Phenylacetaldehyde or phenylacetone.

    Reduction: 1-phenylethanol.

    Substitution: 1-phenylethanol after deprotection.

Scientific Research Applications

2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is widely used in scientific research, particularly in:

    Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of intermediates.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups within the molecule. The TBDMS group can be removed under mild conditions using fluoride ions, thereby regenerating the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyldimethylsilyl)oxyethanol
  • 2-(Tert-butyldimethylsilyl)oxyacetaldehyde
  • 2-(Tert-butyldimethylsilyl)oxyethylamine

Uniqueness

2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is unique due to the presence of the phenyl group, which imparts additional reactivity and stability compared to other similar compounds. The phenyl group can participate in π-π interactions and other aromatic-specific reactions, making this compound particularly useful in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12/h6-10,13,15H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STARBRZBUYMOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed a solution of 1-phenylethane-1,2-diol (10 g, 72.38 mmol, 1.00 equiv), TBSCl (22 g, 145.97 mmol, 2.00 equiv) and triethylamine (14.7 g, 145.27 mmol, 2.00 equiv) in tetrahydrofuran (100 mL). The solution was stirred overnight at room temperature. The next day it was diluted with 150 mL of H2O and the mixture was extracted with 3×80 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1/10). Purification afforded 17 g (93%) of 2-[(tert-butyldimethylsilyl)oxy]-1-phenylethan-1-ol as a white oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1-phenyl-1,2-ethanediol (1.38 g, 10 mmole), immidazole (817 mg, 12 mmole), and tert-butylchlorodimethylsilane (1.81 g, 12 mmole) in DMF 15 (ml) was stirred at 0° C. for 1.5 hrs and then at room temperature overnight. The resulting mixture was diluted with ethyl acetate, washed with water, brine, and dried over sodium sulfate. After removal of the solvent, the residue was purified by silica gel column chromatography using ethyl acetate-hexane (1:4) as eluent. 2-(tert-butyidimethylsilyl)oxy-1-phenylethanol was obtained as an oil (2.6 g, 100% yield).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods III

Procedure details

To a cooled (0° C.) and stirred solution of 1-phenylethane-1,2-diol (1.0 g, 7.24 mmol) and tert-butyldimethylsilyl chloride (1.1 g, 7.24 mmol) in dichloromethane was added imidazole (0.74 g, 10.86 mmol). The reaction mixture was slowly warmed to room temperature and stirred for 20 hours. The reaction mixture was washed with water, dried, and concentrated to yield 1.8 g of 2-(tert-butyldimethylsilanyloxy)-1-phenylethanol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-(tert-butyldimethylsilanyloxy)-1-phenylethanone (2.5 g, 10 mmol, Example 4) in methanol (30 ml) added with sodium borohydride (378 mg, 10 mmol) at room temperature. The mixture was stirred at room temperature for 5.5 hours and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=3/1) to give 2-(tert-butyldimethylsilanyloxy)-1-phenylethanol (0.73 g, 2.9 mmol, 29%) as a colorless oil.
Name
2-(tert-butyldimethylsilanyloxy)-1-phenylethanone
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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